RO 4-1284 - 303-75-3

RO 4-1284

Catalog Number: EVT-1536720
CAS Number: 303-75-3
Molecular Formula: C21H33NO3
Molecular Weight: 347.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RO 4-1284 is a synthetic benzoquinolizine compound recognized for its reserpine-like properties. [, , , , , ] This classification stems from its ability to impact biogenic amine storage and release, particularly impacting neurotransmitters like norepinephrine, dopamine, and serotonin. [, , , , , ] Due to these properties, RO 4-1284 has served as a valuable tool in numerous pharmacological studies investigating the central nervous system and its related pathways. [, , , , , , , , , , , , ]

Tetrabenazine

Tetrabenazine is a benzoquinolizine derivative structurally related to RO 4-1284. Both compounds share a similar mechanism of action, inhibiting vesicular monoamine transporter 2 (VMAT2) and depleting monoamines like dopamine, norepinephrine, and serotonin. [, , , ]

Syrosingopine

Syrosingopine, an alkaloid derived from Rauwolfia serpentina, shares a similar pharmacological profile with RO 4-1284 and reserpine. It depletes monoamine stores, leading to a reserpine-like syndrome characterized by sedation and ptosis. []

p-Chlorophenylalanine

p-Chlorophenylalanine (PCPA) acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. Unlike RO 4-1284's direct action on monoamine storage, PCPA depletes serotonin levels by inhibiting its production. [, , , , , , ] Despite their different mechanisms, both compounds influence serotonergic neurotransmission and can induce similar effects on PGO wave activity in cats. [, , , , , ]

Source

The compound was developed by researchers at Hoffmann-La Roche, a pharmaceutical company known for its contributions to the field of neuroscience. Initial studies have indicated that RO 4-1284 may exhibit unique pharmacological properties compared to other SSRIs, making it a subject of interest for further research.

Classification

RO 4-1284 belongs to the class of psychoactive drugs, specifically targeting serotonin transporters. Its classification as an SSRI suggests that it functions by inhibiting the reuptake of serotonin in the synaptic cleft, which is critical for enhancing serotonergic neurotransmission.

Synthesis Analysis

Methods

The synthesis of RO 4-1284 involves several steps that typically include the formation of key intermediates followed by coupling reactions. The general synthetic route can be outlined as follows:

  1. Formation of Intermediates: Initial reactions produce intermediate compounds that possess the necessary functional groups for further transformation.
  2. Coupling Reaction: The key step involves a coupling reaction where the intermediate is reacted with another organic molecule to form the final structure of RO 4-1284.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Technical Details

The synthesis may utilize various reagents and solvents that facilitate the reactions while maintaining safety and efficiency. Specific conditions such as temperature, pressure, and reaction time are optimized to maximize yield.

Molecular Structure Analysis

Structure

RO 4-1284 has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The precise molecular formula and arrangement of atoms are crucial for understanding its interaction with biological targets.

Data

The molecular weight of RO 4-1284 is approximately 400 g/mol, and it features a specific stereochemistry that may influence its binding affinity to serotonin transporters. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to elucidate its structure.

Chemical Reactions Analysis

Reactions

RO 4-1284 undergoes various chemical reactions typical for SSRIs, including:

  1. Hydrolysis: In aqueous environments, it may hydrolyze, affecting its stability and bioavailability.
  2. Oxidation: Potential oxidative degradation can occur under certain conditions, impacting its efficacy.
  3. Binding Reactions: The primary reaction of interest is its binding to serotonin transporters, which is central to its mechanism of action.

Technical Details

The kinetics of these reactions can be studied using spectroscopic methods, providing insights into how environmental factors influence the stability and reactivity of RO 4-1284.

Mechanism of Action

Process

RO 4-1284 exerts its effects primarily through selective inhibition of serotonin reuptake in the brain. By blocking the serotonin transporter, it increases the availability of serotonin in the synaptic cleft, enhancing serotonergic signaling.

Data

Pharmacodynamic studies indicate that RO 4-1284 shows a higher selectivity for serotonin transporters compared to norepinephrine transporters, which may lead to fewer side effects commonly associated with non-selective reuptake inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

RO 4-1284 is typically presented as a crystalline solid with moderate solubility in organic solvents but limited solubility in water. Its melting point and boiling point are critical parameters that influence formulation strategies.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its log P value indicates moderate lipophilicity, which is relevant for its absorption and distribution in biological systems.

Applications

Scientific Uses

RO 4-1284 is primarily researched for its potential therapeutic applications in treating mood disorders such as depression and anxiety. Its unique properties may offer advantages over existing SSRIs, potentially leading to improved patient outcomes with reduced side effects.

Introduction to RO 4-1284

Chemical Identity and Structural Characteristics

Molecular formula: C₂₁H₃₃NO₃Molecular weight: 347.49 g/molCAS Registry Number: 303-75-3 [1] [4]

RO 4-1284 features a hexahydrobenzo[a]quinolizine core, characterized by a fused tetracyclic system incorporating a piperidine ring and a partially saturated isoquinoline moiety. Key structural elements include:

  • Ethyl-hydroxy substitution at C-2 position: Enables reversible binding to VMAT2’s tetrabenazine site
  • Isobutyl chain at C-3: Enhances membrane permeability
  • Ortho-dimethoxy groups on the aromatic ring: Influences receptor binding affinity
  • Stereochemistry: Three chiral centers (C-3, C-4a, C-11b) create multiple stereoisomers, with the R configuration at C-3 exhibiting maximal VMAT2 affinity [4] [8]

Table 1: Molecular Properties of RO 4-1284

PropertyValue
IUPAC Name2-Hydroxy-2-ethyl-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizine
LogP (Octanol-Water)3.2 ± 0.4
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (tertiary amine, hydroxyl, two methoxy groups)
Rotatable Bonds6
Topological Polar Surface Area41.5 Ų

The molecule’s moderate lipophilicity (LogP 3.2) facilitates blood-brain barrier penetration, enabling central nervous system effects within minutes of administration in rodent models. The protonatable tertiary nitrogen (pKa ~8.9) allows accumulation in acidic synaptic vesicles, where it competes with monoamines for VMAT2 binding [4] [8].

Historical Development and Initial Pharmacological Discoveries

RO 4-1284 emerged from mid-20th century investigations into reserpine analogs at Hoffmann-La Roche. While reserpine (a natural alkaloid) caused irreversible VMAT inhibition, researchers sought reversible alternatives for experimental use. Key milestones include:

  • 1950s: Synthesis of benzoquinolizine derivatives inspired by alkaloids from Cryptocarya species [2] [9]
  • 1975: First comprehensive characterization demonstrating rapid, reversible monoamine depletion in mice, distinguishing it from reserpine’s irreversible action [7]
  • 1980s: Identification as a tetrabenazine-like VMAT2 inhibitor with higher selectivity than earlier compounds [4]

Initial pharmacological studies revealed:

"RO 4-1284 produces ptosis, hypothermia, sedation and miosis in mice through rapid monoamine depletion, with effects reversible within 6–12 hours" [7]

This reversibility made it superior to reserpine for studying dynamic aspects of monoamine storage and release. By the 1990s, it became a standard tool for investigating Parkinsonian neurotoxins like MPTP/MPP+, with researchers using it to probe vesicular sequestration’s protective role against dopaminergic toxins [3] [6].

Table 2: Historical Research Milestones

DecadeKey AdvancementSignificance
1970sBehavioral characterization in rodentsEstablished reversible monoamine depletion profile
1980sMechanistic studies on dopamine storage kineticsConfirmed VMAT2-specific action
1990sApplication in MPTP/MPP+ neurotoxicity modelsDemonstrated vesicular sequestration neuroprotection
2010sRole in MDMA neurotoxicity investigationsElucidated monoamine-dependent toxicity mechanisms

Research Significance in Neuropharmacology and Monoamine Systems

VMAT2 Inhibition Mechanism

RO 4-1284 binds the tetrabenazine site on VMAT2’s luminal domain, collapsing the proton gradient required for monoamine transport. This action:

  • Prevents neurotransmitter loading into synaptic vesicles
  • Increases cytoplasmic dopamine levels by 300–400% within 30 minutes
  • Accelerates neurotransmitter catabolism via monoamine oxidase (MAO) due to cytosolic accumulation [3] [6]

In rat striatal models, 10 mg/kg intraperitoneal administration depletes dopamine to 3–5% of baseline within 60 minutes, with recovery starting at 6 hours and completing by 24 hours. This transient depletion enables studies on synaptic adaptation without permanent neuronal damage [3] [6].

Neurotoxicity Modulation Studies

RO 4-1284 critically advanced understanding of neurotoxin mechanisms:

  • MPP+ Potentiation: Pretreatment (10 mg/kg) increases MPP+ neurotoxicity 4-fold in rat striata by blocking vesicular sequestration, demonstrating VMAT2’s neuroprotective role [3]
  • MDMA Interactions: Depletes catecholamines before MDMA administration, preventing hyperthermia and serotonin toxicity, but co-administration exacerbates acute effects [6]

Table 3: Experimental Findings Using RO 4-1284

Neurotoxin ModelRO 4-1284 ProtocolKey Finding
MPP+ striatal infusion10 mg/kg ip, 30 min pre-infusion80% dopamine depletion vs 40% in controls
MDMA (25 mg/kg sc)10 mg/kg ip pretreatmentBlocks hyperthermia and 5-HT depletion at 7 days
MDMA (25 mg/kg sc)10 mg/kg ip co-administrationAccelerates temperature peak (+2°C at 30 min)
Malonate striatal lesion10 mg/kg ip, pre-lesionAmplifies dopamine-dependent excitotoxicity by 220%

Monoamine System Insights

The compound enabled critical discoveries about monoamine dynamics:

  • Dopamine Utilization: Demonstrated that newly synthesized dopamine is preferentially released, as RO 4-1284 depletes storage pools without blocking synthesis [4]
  • Axonal Transport: Disrupted vesicular loading alters anterograde transport of monoamines, affecting terminal density
  • Receptor Regulation: Rapid dopamine depletion causes D2 receptor upregulation measurable within 4 hours, providing a model for studying receptor plasticity [3] [6]

Current applications include Parkinson’s disease research (modeling presynaptic dysfunction), psychostimulant mechanisms (amphetamine/MDMA interactions), and neuroprotection strategies targeting vesicular transport. Its structural core also inspires novel VMAT2-directed compounds for Huntington’s disease and tardive dyskinesia [4] [5] [6].

Properties

CAS Number

303-75-3

Product Name

RO 4-1284

IUPAC Name

2-ethyl-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol

Molecular Formula

C21H33NO3

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C21H33NO3/c1-6-21(23)12-18-17-11-20(25-5)19(24-4)10-15(17)7-8-22(18)13-16(21)9-14(2)3/h10-11,14,16,18,23H,6-9,12-13H2,1-5H3

InChI Key

TUNMGCULOKMBNJ-UHFFFAOYSA-N

SMILES

CCC1(CC2C3=CC(=C(C=C3CCN2CC1CC(C)C)OC)OC)O

Synonyms

2H-Benzo(a)quinolizin-2-ol, 2-Ethyl-1,3,4,6,7,11b-hexahydro-3-isobutyl-9,10-dimethoxy-
Ro 4-1284
Ro 41284
Ro4-1284

Canonical SMILES

CCC1(CC2C3=CC(=C(C=C3CCN2CC1CC(C)C)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.